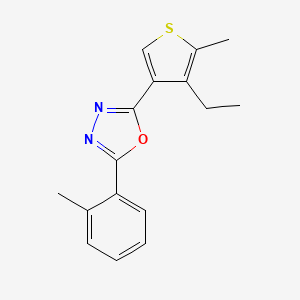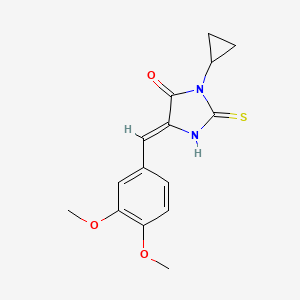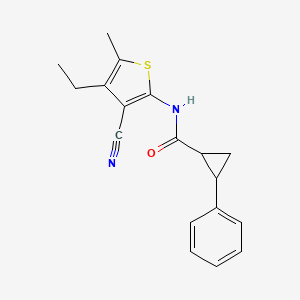![molecular formula C15H16Cl2F3N5O B10974439 4-chloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10974439.png)
4-chloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHClNO
IUPAC Name: 3-chloro-N-{4-chloro-2-methyl-6-(methylcarbamoyl)phenyl}-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
This compound belongs to the class of pyrazole derivatives and contains multiple functional groups, including chloro, methyl, and carbamoyl. Now, let’s explore its preparation methods, reactions, applications, and more.
Preparation Methods
The synthetic routes for this compound involve coupling reactions, and one notable method is the Suzuki–Miyaura coupling . In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The organoboron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center . The specific preparation conditions and industrial production methods would require further investigation.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For Suzuki–Miyaura coupling, boron-based reagents (such as arylboronic acids or boronate esters) are essential. Palladium catalysts facilitate the transmetalation step.
Major Products: The coupling typically leads to the formation of aryl-substituted pyrazoles.
Scientific Research Applications
Chemistry: Researchers study its reactivity and explore new synthetic methodologies.
Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Potential drug candidates due to its structural features.
Industry: May find applications in agrochemicals or materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular processes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other pyrazoles, but this one’s unique features lie in its trifluoromethyl group and specific substitution pattern.
Properties
Molecular Formula |
C15H16Cl2F3N5O |
|---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
4-chloro-N-[3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16Cl2F3N5O/c1-24-7-9(16)11(22-24)14(26)21-5-2-6-25-12(8-3-4-8)10(17)13(23-25)15(18,19)20/h7-8H,2-6H2,1H3,(H,21,26) |
InChI Key |
XBDHUPFZQIZRCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCCN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-Dichloro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B10974359.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide](/img/structure/B10974377.png)
![4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10974380.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-methylpropyl)piperazin-1-yl]acetamide](/img/structure/B10974383.png)
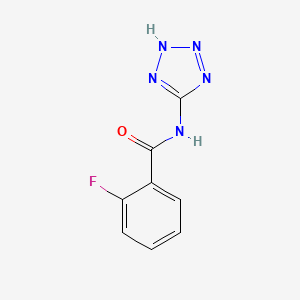
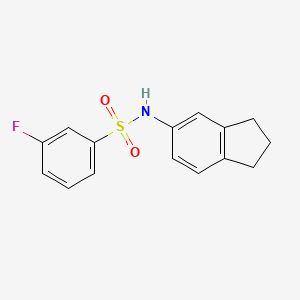
![N-(3-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10974404.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10974405.png)
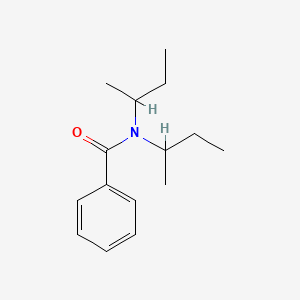
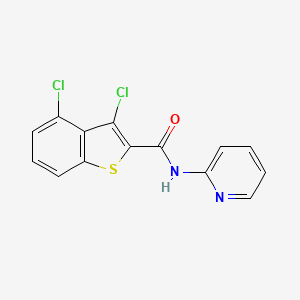
![4-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10974413.png)
